Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate
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Overview
Description
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol . It is a derivative of cinnamic acid and is characterized by the presence of a chloro and hydroxy group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-4-hydroxyphenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of 3-(3-chloro-4-oxophenyl)acrylate
Reduction: Formation of methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
Substitution: Formation of derivatives such as methyl 3-(3-amino-4-hydroxyphenyl)acrylate
Scientific Research Applications
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-(3-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)acrylate: Similar structure but lacks the chloro group, which can affect its reactivity and biological activity.
Methyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and applications.
Uniqueness
Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl (E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6,12H,1H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVHNVZOHIELV-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185527-66-6 |
Source
|
Record name | Methyl (2E)-3-(3-chloro-4-hydroxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185527-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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